![molecular formula C9H17NO2 B13197068 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol This compound is known for its unique structure, which includes a cyclohexyl ring, an aminomethyl group, and a hydroxyacetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde typically involves the reaction of cyclohexylamine with formaldehyde and a reducing agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid.
Reduction: Formation of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The exact mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate signaling pathways and influence cellular functions through these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride
- 2-(1-(Aminomethyl)cyclohexyl)acetonitrile hydrochloride
- Gabapentin
Uniqueness
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C9H17NO2/c10-7-9(8(12)6-11)4-2-1-3-5-9/h6,8,12H,1-5,7,10H2 |
Clé InChI |
DQZLWAMGXJBBOY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN)C(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


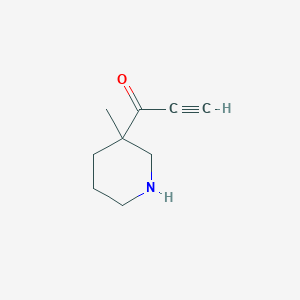


![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)

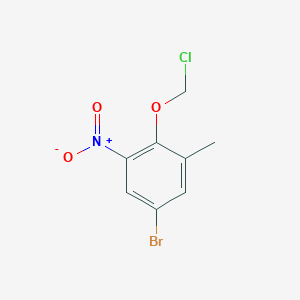
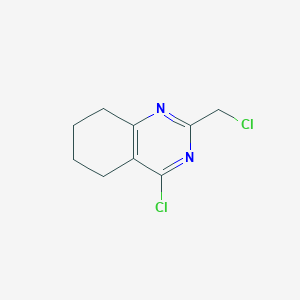
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
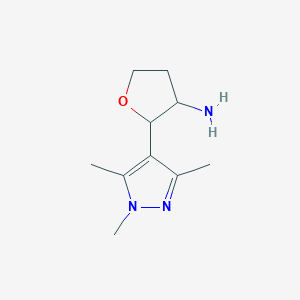
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
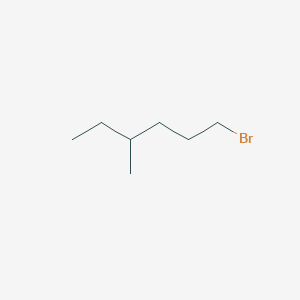
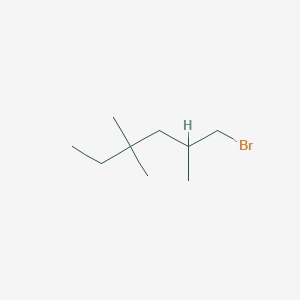

![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
